molecular formula C13H17NO4 B14899062 2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid

2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid

Cat. No.: B14899062
M. Wt: 251.28 g/mol
InChI Key: CJRPNMMGPBXUQD-UHFFFAOYSA-N
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Description

2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid is a complex organic compound with a unique structure that includes an amino group, a methylbenzyl group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-amino-5-methylbenzyl alcohol with glyoxylic acid to form the intermediate, which is then cyclized to form the dioxolane ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the dioxolane ring provides structural stability. The compound may also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylbenzoic acid: Shares the amino and methylbenzyl groups but lacks the dioxolane ring.

    2-(2-Amino-5-methylphenyl)acetic acid: Similar structure but without the dioxolane ring.

Uniqueness

The presence of the dioxolane ring in 2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid makes it unique compared to similar compounds. This ring structure can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-[2-[(2-amino-5-methylphenyl)methyl]-1,3-dioxolan-2-yl]acetic acid

InChI

InChI=1S/C13H17NO4/c1-9-2-3-11(14)10(6-9)7-13(8-12(15)16)17-4-5-18-13/h2-3,6H,4-5,7-8,14H2,1H3,(H,15,16)

InChI Key

CJRPNMMGPBXUQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)CC2(OCCO2)CC(=O)O

Origin of Product

United States

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